4-Ethylphenyl 4-(4-pentylcyclohexyl)benzoate
Overview
Description
4-Ethylphenyl 4-(4-pentylcyclohexyl)benzoate, commonly known as EPPB, is a chemical compound that belongs to the family of liquid crystal compounds. It is a chiral molecule with a high degree of molecular order and has been extensively studied for its potential applications in various fields, including materials science, liquid crystal displays, and biomedical research.
Scientific Research Applications
Liquid Crystal Research
- Ferroelectric Liquid Crystals : Substituted phenyl benzoates, including compounds like 4-Ethylphenyl 4-(4-pentylcyclohexyl)benzoate, have been synthesized and studied for their liquid-crystal transition temperatures and enthalpies of fusion. These studies are vital for understanding the liquid-crystal behaviors of these compounds (Kelly & Buchecker, 1988).
- Mesogenic Compounds : Investigations into the structural arrangements of mesogenic compounds like 4-Ethylphenyl 4-(4-pentylcyclohexyl)benzoate and their derivatives provide insights into their crystalline state, which is crucial for applications in liquid crystal technology (Walz, Nepveu, & Haase, 1987).
Polymer Research
- Fluorinated Monomers in Polysiloxanes : Fluorinated monomers containing ester functions in their structure, similar to 4-Ethylphenyl 4-(4-pentylcyclohexyl)benzoate, have been synthesized and used in the creation of side chain liquid crystalline polysiloxanes. This research is significant for developing new materials with high smectogen properties (Bracon, Guittard, Givenchy, & Géribaldi, 2000).
Crystallography and Molecular Structure
- Crystal and Molecular Structures : Detailed studies on the crystal and molecular structures of compounds structurally similar to 4-Ethylphenyl 4-(4-pentylcyclohexyl)benzoate provide insights into their physical properties, which are essential for various industrial applications, including liquid crystal displays and other electronic devices (Xing & Nan, 2005).
Electronic and Optical Properties
- Density Functional Theory Study : Computational studies using density functional theory (DFT) to examine the effects of electric fields on molecules similar to 4-Ethylphenyl 4-(4-pentylcyclohexyl)benzoate are crucial for understanding their electronic and optical properties. This research is particularly relevant in the field of nematic liquid crystals (Upadhyay et al., 2020).
Material Synthesis and Characterization
- Synthesis of Novel Liquid Crystals : The synthesis of novel liquid crystal compounds like 4-cyano-3-fluorophenyl 4-(4-alkylcyclohexyl) benzoate, related to 4-Ethylphenyl 4-(4-pentylcyclohexyl)benzoate, lays the foundation for further studying the performance of liquid crystal materials (Shen Jin-ping, 2007).
Advanced Material Applications
- Azo Polymers for Optical Storage : Research involving compounds like Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate, which are structurally related to 4-Ethylphenyl 4-(4-pentylcyclohexyl)benzoate, contributes to the development of azo polymers for reversible optical storage. This research is critical for advancing data storage technologies (Meng, Natansohn, Barrett, & Rochon, 1996).
Liquid Crystalline Polymers
- Liquid Crystalline Polymers with Mesogenic Units : The synthesis and characterization of monomers and polymers containing mesogenic units based on compounds like 4-Ethylphenyl 4-(4-pentylcyclohexyl)benzoate are essential for developing new liquid crystalline polymers. These materials are significant for various industrial and technological applications (Percec & Heck, 1990).
Catalysis Research
- Ziegler-Natta Catalysts : Research involving ethyl benzoate and its applications in magnesium chloride-supported Ziegler-Natta catalysts is relevant for polymer synthesis. Understanding the role of donors in these catalysts can lead to more efficient and controllable polymerization processes (Sacchi et al., 1991).
properties
IUPAC Name |
(4-ethylphenyl) 4-(4-pentylcyclohexyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O2/c1-3-5-6-7-21-8-12-22(13-9-21)23-14-16-24(17-15-23)26(27)28-25-18-10-20(4-2)11-19-25/h10-11,14-19,21-22H,3-9,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPXTIALVPOMAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633040 | |
Record name | 4-Ethylphenyl 4-(4-pentylcyclohexyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylphenyl 4-(4-pentylcyclohexyl)benzoate | |
CAS RN |
91223-44-8 | |
Record name | 4-Ethylphenyl 4-(4-pentylcyclohexyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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